2-Chloro-5-isopropylthiophen-3-amine hydrochloride
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Overview
Description
2-Chloro-5-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Chloro-5-isopropylthiophen-3-amine hydrochloride, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring .
Scientific Research Applications
2-Chloro-5-isopropylthiophen-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Chloro-5-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathwaysFor example, thiophene derivatives have been shown to interact with voltage-gated sodium channels and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-isopropylthiophen-3-amine hydrochloride include other thiophene derivatives such as:
- 2-Chlorothiophene
- 5-Isopropylthiophene
- 3-Aminothiophene
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and an isopropyl group on the thiophene ring can lead to unique interactions with molecular targets and distinct properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C7H11Cl2NS |
---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-4(2)6-3-5(9)7(8)10-6;/h3-4H,9H2,1-2H3;1H |
InChI Key |
XKZSUXLMJKPHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Cl)N.Cl |
Origin of Product |
United States |
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